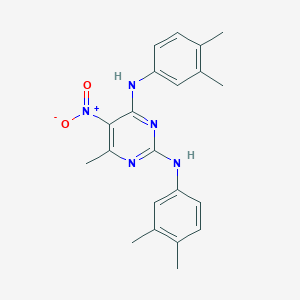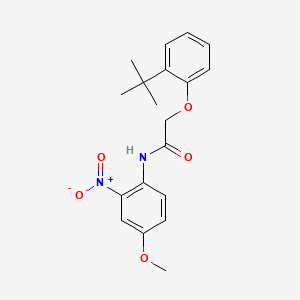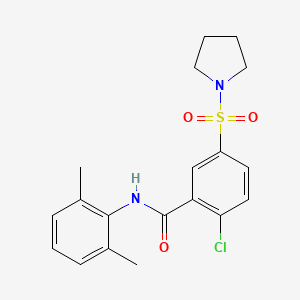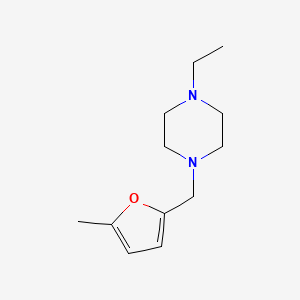![molecular formula C11H15BrO2 B5090504 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Bromoethoxy)ethoxy]-2-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a bromoethoxyethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene typically involves the reaction of 2-methylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylphenol is replaced by the bromoethoxyethoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Bromoethoxy)ethoxy]-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromoethoxyethoxy chain can be reduced to form the corresponding ethoxyethoxy derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of ethoxyethoxy derivatives.
Scientific Research Applications
1-[2-(2-Bromoethoxy)ethoxy]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene involves its interaction with various molecular targets. The bromoethoxyethoxy chain can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with biological molecules. This can lead to the modulation of biological pathways and the exertion of specific effects, depending on the nature of the substituents introduced.
Comparison with Similar Compounds
1-[2-(2-Methoxyethoxy)ethoxy]-2-methylbenzene: Similar structure but with a methoxy group instead of a bromo group.
1-[2-(2-Chloroethoxy)ethoxy]-2-methylbenzene: Contains a chloro group instead of a bromo group.
1-[2-(2-Fluoroethoxy)ethoxy]-2-methylbenzene: Contains a fluoro group instead of a bromo group.
Uniqueness: 1-[2-(2-Bromoethoxy)ethoxy]-2-methylbenzene is unique due to the presence of the bromo group, which makes it more reactive in nucleophilic substitution reactions compared to its methoxy, chloro, and fluoro analogs. This increased reactivity can be advantageous in the synthesis of complex molecules and in applications where specific reactivity is required.
Properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRWEUZCROTEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-[(4-Methoxynaphthalen-1-YL)methyl]-1,4'-bipiperidine](/img/structure/B5090422.png)
![(3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-pyrazin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)
![2-[Benzyl-[(4-bromophenyl)methyl]amino]ethanol;hydrochloride](/img/structure/B5090426.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)


![N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B5090453.png)

![N'-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-METHYLETHANEDIAMIDE](/img/structure/B5090474.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate](/img/structure/B5090482.png)
![5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYLOXOLAN-2-ONE](/img/structure/B5090493.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)

